(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-21-13-7-3-5-11(15(13)22-2)9-14-16(20)19(17(23)24-14)12-6-4-8-18-10-12/h3-10H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPAHXLAKLBDE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core with substitutions that enhance its biological activity. The presence of the methoxy groups and pyridine moiety contributes to its potential interactions with biological targets.
Enzyme Inhibition
Recent studies have explored the inhibitory effects of thiazolidinone derivatives on various enzymes. For instance, compounds related to this class have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This suggests that this compound may possess similar inhibitory properties, potentially modulating pathways involved in diabetes-related conditions .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Molecular Docking Studies : In silico studies indicate that modifications in the thiazolidinone structure can enhance binding affinity to target proteins. For example, molecular docking studies have shown stable interactions with key viral proteins .
- Enzyme Interaction : The compound may interact with critical enzymes such as aldose reductase and protein kinases, affecting their activity and downstream signaling pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core structure but exhibit varied bioactivity depending on substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives
Key Observations :
Substituent Effects on Bioactivity :
- Methoxy Groups : The 2,3-dimethoxybenzylidene group in the target compound enhances biofilm disruption, likely due to increased membrane permeability . In contrast, 3,4-dimethoxy substitution (A6) improves α-glucosidase inhibition .
- Heterocyclic Moieties : Pyridin-3-yl (target compound) and benzo[d]thiazol-2-yl (A6) substituents favor enzyme interactions, while fluorophenyl groups (e.g., 4-fluorophenyl) enhance antimicrobial potency .
Anti-Biofilm Efficacy :
The target compound is less documented in databases compared to analogs like 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (86 records), but its pyridinyl group may offer selectivity against S. aureus biofilms .
Table 2: Anti-Biofilm Activity Against Common Pathogens
| Compound Class | S. aureus | P. aeruginosa | C. albicans |
|---|---|---|---|
| Thiazolidinones (e.g., target) | 1044 | 1026 | 380 |
| Phytochemicals (e.g., curcumin) | 1109 | 619 | 236 |
| Peptides | 84 | 67 | 41 |
Note: Data represents number of database entries for anti-biofilm agents .
Research Findings and Implications
- Structural Optimization : The 2,3-dimethoxybenzylidene group balances lipophilicity and hydrogen bonding, while the pyridin-3-yl moiety enables metal chelation, critical for targeting metalloenzymes .
- Therapeutic Potential: The compound’s dual anti-biofilm and enzyme inhibitory activities position it as a multi-target agent for diabetic complications (via α-amylase inhibition) and antibiotic-resistant infections .
- Limitations: Limited solubility in aqueous media may hinder bioavailability, necessitating formulation advancements (e.g., nanoparticle encapsulation) .
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Compound Substituents | Biological Activity | Key Finding |
|---|---|---|
| 5-(4-Methylbenzylidene) derivative | Antimicrobial (MIC: 8 µg/mL) | Enhanced lipophilicity improves uptake |
| 5-(2-Hydroxybenzylidene) derivative | Antioxidant (IC₅₀: 18 µM) | Hydroxy group enables radical scavenging |
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzylidene and pyridin-3-yl groups .
- HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 384.42 g/mol) .
Advanced: How can contradictions in spectral data be resolved?
- Dynamic NMR : Detect rotational barriers in the thioxothiazolidinone ring that cause splitting in ¹H NMR .
- X-ray crystallography : Resolve ambiguities in E/Z isomerism of the benzylidene moiety (Note: Excluded per guidelines; alternative: computational geometry optimization).
- Isotopic labeling : Use ³³S-labeled thioxo groups to track tautomerization in solution .
Advanced: How should conflicting bioactivity data across studies be analyzed?
- Purity verification : Re-test compounds using HPLC and bioassays under standardized conditions .
- Assay variability : Compare protocols (e.g., bacterial strain differences in antimicrobial studies) .
- Metabolic stability : Assess if degradation products (e.g., free thiols) contribute to observed effects .
Advanced: What chemical modifications enhance solubility or bioavailability?
- PEGylation : Introduce polyethylene glycol chains to the pyridine ring to improve aqueous solubility .
- Prodrug design : Mask the thioxo group as a disulfide prodrug, increasing plasma stability by 40% .
- Co-crystallization : Use cyclodextrins to enhance dissolution rates without altering activity .
Advanced: What reaction mechanisms govern key transformations in its synthesis?
- Knoevenagel condensation : Base-mediated deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde .
- Michael addition : Thiazolidinone ring formation via nucleophilic addition to α,β-unsaturated carbonyl intermediates .
- Tautomerization : Thione-thiol equilibrium monitored via UV-Vis spectroscopy (λmax shift from 320 nm to 350 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
